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Compound of Interest

Compound Name: N-Oxalylglycine

Cat. No.: B166546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a widely utilized small molecule in biomedical research, primarily

recognized for its role as a competitive inhibitor of 2-oxoglutarate (2OG)-dependent

dioxygenases. Its structural similarity to 2-oxoglutarate allows it to bind to the active site of

these enzymes, thereby modulating their activity. This guide provides a comparative analysis of

N-Oxalylglycine's cross-reactivity with various metabolic enzymes, supported by experimental

data, detailed protocols, and pathway visualizations to aid in its effective application in research

and drug development.

Quantitative Comparison of N-Oxalylglycine
Inhibition
N-Oxalylglycine exhibits inhibitory activity against a range of 2-oxoglutarate-dependent

dioxygenases, with varying potencies. The following table summarizes the half-maximal

inhibitory concentrations (IC50) of NOG for several key enzymes.
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Enzyme Family Target Enzyme
N-Oxalylglycine
IC50 (µM)

Reference

Jumonji Domain-

Containing (JMJD)

Histone Demethylases

JMJD2A 250 [1]

JMJD2C 500 [1]

JMJD2E 24 [1]

Hypoxia-Inducible

Factor (HIF) Prolyl

Hydroxylases

PHD1 2.1 [1]

PHD2 5.6 [1]

Mechanism of Action: Inhibition of 2-Oxoglutarate-
Dependent Dioxygenases
N-Oxalylglycine functions as a structural analog of 2-oxoglutarate (2OG), a key co-substrate

for a large family of non-heme iron-containing dioxygenases. These enzymes play critical roles

in various cellular processes, including histone demethylation and the hypoxic response. NOG

competitively binds to the 2OG binding site within the enzyme's catalytic domain, preventing

the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity. This

inhibition is crucial for its function in stabilizing Hypoxia-Inducible Factor (HIF) and altering

histone methylation patterns.

The Hypoxia-Inducible Factor (HIF) Signaling
Pathway and N-Oxalylglycine's Role
A primary application of N-Oxalylglycine is in the study of the cellular response to hypoxia,

which is mediated by the HIF transcription factors. Under normoxic (normal oxygen) conditions,

HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their

recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent

ubiquitination, and proteasomal degradation. N-Oxalylglycine inhibits PHDs, preventing HIF-α

hydroxylation and degradation. This leads to the stabilization and accumulation of HIF-α, which
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then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes

involved in angiogenesis, erythropoiesis, and glucose metabolism.
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Caption: HIF signaling pathway under normoxia and hypoxia/NOG treatment.

Experimental Protocols
JMJD2A Inhibition Assay using MALDI-TOF Mass
Spectrometry
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This protocol outlines a method to assess the inhibitory effect of N-Oxalylglycine on the

histone demethylase JMJD2A.

Materials:

Recombinant human JMJD2A

H3K9me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA)

N-Oxalylglycine

2-Oxoglutarate (2OG)

Ascorbate

(NH4)2Fe(SO4)2·6H2O

HEPES buffer (50 mM, pH 7.5)

Methanol (for quenching)

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

MALDI-TOF mass spectrometer

Procedure:

Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), recombinant JMJD2A (e.g., 1

µM), H3K9me3 peptide substrate (e.g., 10 µM), 2OG (e.g., 50 µM), ascorbate (e.g., 100 µM),

and (NH4)2Fe(SO4)2 (e.g., 10 µM).

Prepare serial dilutions of N-Oxalylglycine in the appropriate solvent (e.g., DMSO).

Add the N-Oxalylglycine dilutions to the reaction mixture. Include a control with no inhibitor.

Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a defined

period (e.g., 30-60 minutes).

Quench the reaction by adding an equal volume of methanol.
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Spot the quenched reaction mixture onto a MALDI plate with CHCA matrix.

Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.

Determine the extent of demethylation by monitoring the mass shift of the peptide substrate

(a decrease of 14 Da per methyl group removed).

Calculate the percentage of inhibition for each N-Oxalylglycine concentration and determine

the IC50 value.

HIF Prolyl Hydroxylase (PHD) Inhibition Assay using
ELISA
This protocol describes an ELISA-based method to measure the inhibition of PHD activity by N-
Oxalylglycine.

Materials:

Recombinant human PHD enzyme (e.g., PHD2)

HIF-1α peptide substrate containing the hydroxylation site (e.g., biotinylated-

DLDLEMLAPYIPMDDDFQL)

N-Oxalylglycine

2-Oxoglutarate (2OG)

Ascorbate

FeCl2

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Streptavidin-coated 96-well plates

Anti-hydroxy-HIF-1α antibody

HRP-conjugated secondary antibody
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TMB substrate

Stop solution (e.g., 2N H2SO4)

Plate reader

Procedure:

Coat the streptavidin-coated 96-well plate with the biotinylated HIF-1α peptide substrate and

wash to remove unbound peptide.

Prepare a reaction mixture containing assay buffer, recombinant PHD enzyme, 2OG,

ascorbate, and FeCl2.

Prepare serial dilutions of N-Oxalylglycine.

Add the N-Oxalylglycine dilutions to the wells, followed by the reaction mixture. Include a

control with no inhibitor.

Incubate the plate at 37°C to allow the hydroxylation reaction to occur.

Wash the plate to remove the reaction components.

Add the anti-hydroxy-HIF-1α antibody and incubate to allow binding to the hydroxylated

peptide.

Wash the plate and add the HRP-conjugated secondary antibody. Incubate to allow binding.

Wash the plate and add the TMB substrate. A blue color will develop.

Stop the reaction with the stop solution, which will turn the color to yellow.

Read the absorbance at 450 nm using a plate reader.

Calculate the percentage of inhibition for each N-Oxalylglycine concentration and determine

the IC50 value.

Comparison with Alternative Inhibitors
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While N-Oxalylglycine is a broad-spectrum inhibitor of 2OG-dependent dioxygenases, other

small molecules have been developed with varying degrees of selectivity and potency.

Pyridine-2,4-dicarboxylate (2,4-PDCA): Another broad-spectrum inhibitor that competes with

2OG. It has been shown to inhibit various 2OG oxygenases, including PHDs and some

JMJD histone demethylases.[1]

Dimethyloxalylglycine (DMOG): A cell-permeable ester derivative of NOG. Once inside the

cell, it is hydrolyzed to NOG, making it an effective tool for in-cell and in-vivo studies.

Selective PHD Inhibitors (e.g., Vadadustat, Roxadustat): A number of more selective PHD

inhibitors have been developed and are in clinical trials or approved for the treatment of

anemia associated with chronic kidney disease. These compounds offer higher specificity for

PHDs over other 2OG-dependent dioxygenases.[1]

Selective JMJD Inhibitors: Efforts are ongoing to develop selective inhibitors for specific

JMJD family members due to their roles in cancer and other diseases. These compounds

often have distinct chemical scaffolds compared to NOG.

The choice of inhibitor will depend on the specific research question, the desired level of

selectivity, and the experimental system (in vitro, in-cell, or in-vivo).

Experimental Workflow for Inhibitor Screening
The following diagram illustrates a general workflow for screening and characterizing inhibitors

of 2-oxoglutarate-dependent dioxygenases.

Caption: A general workflow for inhibitor screening and validation.

Conclusion
N-Oxalylglycine is a valuable research tool for studying the function of 2-oxoglutarate-

dependent dioxygenases. Its broad-spectrum inhibitory activity makes it particularly useful for

investigating cellular processes regulated by this enzyme family, such as the hypoxic response

and histone demethylation. However, for studies requiring high selectivity, the use of more

specific inhibitors should be considered. The experimental protocols and comparative data
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provided in this guide are intended to assist researchers in the effective design and

interpretation of their experiments involving N-Oxalylglycine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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